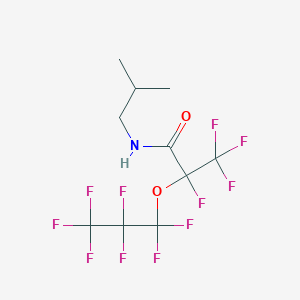![molecular formula C25H20O4 B5977707 2-[(4-methoxyphenyl)methyl]-2-phenacylindene-1,3-dione](/img/structure/B5977707.png)
2-[(4-methoxyphenyl)methyl]-2-phenacylindene-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-methoxyphenyl)methyl]-2-phenacylindene-1,3-dione is an organic compound characterized by its unique structure, which includes a methoxyphenyl group, a phenacyl group, and an indene-1,3-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxyphenyl)methyl]-2-phenacylindene-1,3-dione typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Reduction: The acylated product is then reduced to form the corresponding alcohol.
Cyclization: The alcohol undergoes cyclization to form the indene-1,3-dione core.
Substitution: Finally, the methoxyphenyl and phenacyl groups are introduced through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-methoxyphenyl)methyl]-2-phenacylindene-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
2-[(4-methoxyphenyl)methyl]-2-phenacylindene-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[(4-methoxyphenyl)methyl]-2-phenacylindene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with DNA: Modifying gene expression and cellular functions.
Modulating Receptors: Affecting receptor-mediated signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-[(4-methoxyphenyl)methyl]-2-phenacylindene-1,3-dione is unique due to its specific structural
Propriétés
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-2-phenacylindene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O4/c1-29-19-13-11-17(12-14-19)15-25(16-22(26)18-7-3-2-4-8-18)23(27)20-9-5-6-10-21(20)24(25)28/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUGJFYVMSHNKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2(C(=O)C3=CC=CC=C3C2=O)CC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B5977627.png)

![[4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]methanol;hydrochloride](/img/structure/B5977659.png)
![2-[(2-naphthylamino)(4-pyridinyl)methyl]cycloheptanone](/img/structure/B5977660.png)

![[1-[(2,3-Dichlorophenyl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B5977673.png)
![[5-Methyl-7-(4-methylphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](morpholin-4-yl)methanone](/img/structure/B5977681.png)
![N-({1-[3-(2-furyl)benzyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B5977686.png)
![3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-(3-ethoxypropyl)benzamide](/img/structure/B5977696.png)
![3-{[(4-chlorophenyl)acetyl]amino}-3-(4-ethoxyphenyl)propanoic acid](/img/structure/B5977702.png)
![5-[(3-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-isoxazolyl)methoxy]isoquinoline](/img/structure/B5977718.png)
![N-[2,2-dimethyl-3-(4-morpholinyl)propyl]-1-(2-fluorobenzyl)-3-piperidinamine](/img/structure/B5977720.png)
![3-anilino-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5977722.png)
![N-[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B5977727.png)
